3-octyl-1H-pyrrole
Overview
Description
Synthesis Analysis
Pyrrole derivatives, including those with octyl groups, are synthesized through various methodologies. For instance, the synthesis of pyrrole derivatives has been demonstrated through palladium-catalyzed cross-coupling reactions, offering pathways to diversely substituted pyrroles with potential relevance to "3-octyl-1H-pyrrole" synthesis (Ney & Wolfe, 2005). Another approach involves the use of trimethylsilyl groups to achieve regioselective synthesis of disubstituted 1H-pyrroles, highlighting the versatility in pyrrole functionalization (Liu, Chan, & Wong, 2000).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives, including potential configurations of "3-octyl-1H-pyrrole," can be analyzed through spectroscopic methods and theoretical studies. For example, detailed structural characterization, including hydrogen-bonding and chemical reactivity analyses, has been performed on pyrrole derivatives, providing insights into their molecular geometries and interactions (Tiwari, Kumar, Rawat, & Singh, 2013).
Chemical Reactions and Properties
Pyrrole compounds undergo various chemical reactions, demonstrating a range of reactivities. The synthesis and reactivity of pyrrole derivatives, such as 1-pentafluorophenyl-1H-pyrrole, have been explored, highlighting electrophilic substitution reactions and subsequent transformations, which could be analogous to reactions involving "3-octyl-1H-pyrrole" (Hrnčariková & Végh, 2003).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as solubility and molecular weight, are crucial for their application in various fields. Studies on polymers containing pyrrolopyrrole units offer insights into the solubility and optical properties, which can be related to the physical characteristics of "3-octyl-1H-pyrrole" (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, including their electrochemical behavior and fluorescence, are of significant interest. For instance, the electrochemical polymerization of pyrrole derivatives has been studied to understand their optical and electronic properties, providing a framework for analyzing the chemical properties of "3-octyl-1H-pyrrole" (Zhang, Tieke, Forgie, & Skabara, 2009).
Scientific Research Applications
Anion Receptors and Sensors :
- Fluorinated calix[4]pyrroles and dipyrrolylquinoxalines, which include pyrrole derivatives, act as effective anion receptors. They exhibit enhanced affinity for anions like fluoride, chloride, and dihydrogen phosphate, with potential applications in sensing technologies (Anzenbacher et al., 2000).
Synthesis of Pyrrole Derivatives :
- Methods have been developed for the transannulation of 1,2,3-triazoles with terminal alkynes into pyrroles, suggesting ways to synthesize 1,2,4-trisubstituted pyrroles (Chattopadhyay & Gevorgyan, 2011).
- Electrochemical synthesis of N-substituted poly(bis-pyrrole) films, derived from pyrrole, shows promising electrochromic and ion receptor properties, useful in metal recovery and sensing applications (Mert, Demir, & Cihaner, 2013).
Catalysis and Chemical Analysis :
- Pyrrole derivatives have been used in constructing unsymmetrically 3,4-disubstituted pyrroles, beneficial for diverse substitution patterns in chemical synthesis (Chan et al., 1997).
- Pyrrole has been employed as an NMR probe molecule for determining the base strength of solid catalysts, indicating its use in catalytic analysis (Yi et al., 2017).
Materials Science and Electrocatalysis :
- Pyrrole derivatives like 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole have been investigated for their electronic properties, suggesting applications in materials science (Hildebrandt, Schaarschmidt, & Lang, 2011).
- Os2+ functionalised pyrrole monomers have been studied for their electrocatalytic properties, highlighting their potential in electrochemistry and sensor applications (Foster, Allen, & McCormac, 2004).
Pharmaceuticals and Advanced Materials :
- Pyrrole derivatives are integral in synthesizing natural products, conducting polymers, and other advanced materials. They also play a significant role in pharmaceutical applications (Pavri & Trudell, 1997).
Future Directions
Pyrrole derivatives, including “3-octyl-1H-pyrrole”, have been the subject of much research due to their wide-ranging biological activities and potential applications in pharmaceuticals and other fields . Future research will likely continue to explore the synthesis, properties, and applications of these compounds .
properties
IUPAC Name |
3-octyl-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-2-3-4-5-6-7-8-12-9-10-13-11-12/h9-11,13H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHVTZRAIPYMMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CNC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120394-95-8 | |
Record name | 1H-Pyrrole, 3-octyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120394-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30561119 | |
Record name | 3-Octyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-octyl-1H-pyrrole | |
CAS RN |
118799-18-1 | |
Record name | 3-Octyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-n-Octylpyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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